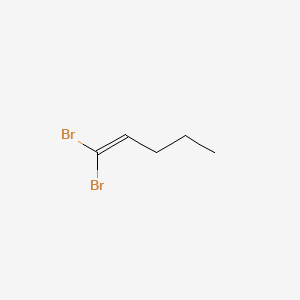

1,1-Dibromo-1-pentene

Description

1,1-Dibromo-1-pentene is an unsaturated organobromine compound with the molecular formula C₅H₈Br₂. Its structure features a double bond between the first and second carbon atoms (C1 and C2) and two bromine atoms attached to C1. This configuration imparts unique reactivity due to the combined effects of the electron-withdrawing bromine substituents and the electron-rich double bond. Key characteristics include:

- Molecular weight: ~227.93 g/mol (calculated).

- Reactivity: Enhanced electrophilicity at the double bond due to bromine’s inductive effect, making it prone to addition and elimination reactions.

- Applications: Potential use in organic synthesis as a dienophile or intermediate for cross-coupling reactions .

Properties

Molecular Formula |

C5H8Br2 |

|---|---|

Molecular Weight |

227.92 g/mol |

IUPAC Name |

1,1-dibromopent-1-ene |

InChI |

InChI=1S/C5H8Br2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3 |

InChI Key |

JWMUSIPRTLTALQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical differences between 1,1-Dibromo-1-pentene and related compounds, based on structural features, molecular properties, and reactivity:

Key Findings:

Structural Influence on Reactivity :

- Compounds with double bonds (e.g., this compound, 5-Bromo-1-pentene) exhibit higher reactivity in addition reactions compared to saturated analogs like 1,3-Dibromopentane. The presence of bromine further polarizes the double bond, enhancing electrophilicity .

- Steric Effects : 5-Bromo-5,5-difluoro-1-pentene’s fluorine substituents create steric hindrance, reducing reaction rates at C5 but stabilizing the molecule against degradation .

Spectroscopic Differentiation: IR Spectroscopy: The C=C stretch (~1650 cm⁻¹) and C-Br bond (~600 cm⁻¹) in this compound distinguish it from saturated dibromopentanes, which lack the double bond absorption . Mass Spectrometry: Monoisotopic masses vary significantly—e.g., 147.99 for (1Z)-1-Bromo-1-pentene vs. 183.97 for 5-Bromo-5,5-difluoro-1-pentene .

Safety and Handling: Dibrominated compounds (e.g., this compound, 1,3-Dibromopentane) generally require stricter safety protocols than mono-bromo analogs due to higher toxicity. For example, 1,5-Dibromopentane mandates protective equipment to prevent skin/eye contact , while 1-Bromopentane poses milder risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.